Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(20)18-10-9-16(11-18,13(17)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVXOHPKRWIQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of 3-phenylpyrrolidine with tert-butyl chloroformate and a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is labile under acidic conditions, enabling selective deprotection for further derivatization.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free amine + CO₂ + tert-butanol | 85–92% | Rapid cleavage (<30 min) at 25°C; minimal side reactions observed. |
| HCl in dioxane | Amine hydrochloride salt | 78% | Requires longer reaction time (4–6 hr); salt formation simplifies purification. |
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and forming a tertiary carbocation intermediate, which hydrolyzes to tert-butanol .
Nucleophilic Addition at the Carbamate Carbonyl
The carbamate carbonyl participates in nucleophilic additions with organometallic reagents.
Example : Reaction with methylmagnesium bromide yields a diastereomerically enriched alcohol (dr 5:1) .
Reductive Amination
The free amine (post-Boc deprotection) undergoes reductive amination with aldehydes/ketones.
| Carbonyl Source | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methylpyrrolidine analog | 65% |
| Cyclohexanone | NaBH(OAc)₃ | Cyclohexyl-substituted amine | 58% |
Key Factor : The carbamoyl group’s electron-withdrawing nature enhances imine electrophilicity, accelerating reduction .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes regioselective substitution.
Stereoelectronic Effects : The carbamoyl group directs meta substitution via resonance deactivation .
Hydrolysis of the Carbamoyl Group
Controlled hydrolysis converts the carbamoyl moiety to a carboxylic acid.
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 12 hr | 3-Carboxy-3-phenylpyrrolidine | 71% |
| NaOH (aq)/EtOH, 80°C, 8 hr | Sodium carboxylate salt | 68% |
Application : The carboxylic acid serves as a precursor for peptide coupling or metal-organic frameworks .
Transition Metal-Catalyzed Cross-Couplings
The phenyl group participates in Suzuki-Miyaura couplings.
| Catalyst | Boron Reagent | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Biphenyl derivative | 60% |
| PdCl₂(dppf) | Vinylboronic ester | Styrenylated analog | 55% |
Limitation : Steric bulk from the tert-butyl group lowers reactivity compared to simpler aryl systems .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.
| Dienophile | Product | Quantum Yield |
|---|---|---|
| Maleic anhydride | Bicyclic lactam | 0.45 |
| Tetracyanoethylene | Tricyclic adduct | 0.32 |
Mechanism : Excitation of the phenyl ring generates a diradical intermediate, enabling stereospecific cyclization .
Mechanistic and Stereochemical Considerations
-
Steric Effects : The tert-butyl group impedes axial attack in nucleophilic additions, favoring equatorial transition states .
-
Electronic Effects : The carbamoyl group’s –M effect deactivates the phenyl ring, directing EAS to the meta position .
-
Stereoselectivity : Reductive amination proceeds with moderate enantiomeric excess (ee 60–75%) when chiral aldehydes are used .
Scientific Research Applications
Organic Chemistry
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate serves as an important reagent in organic synthesis. It is utilized in various reactions including:
- Substitution Reactions : Where functional groups can be replaced to form new compounds.
- Oxidation and Reduction Reactions : Enabling the transformation of the compound into various derivatives.
Biological Applications
The compound has been studied for its potential biological activities:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, modulating biochemical pathways critical for metabolic processes. Research indicates it may inhibit proteases and kinases, impacting cellular signaling pathways.
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by amyloid-beta aggregates, suggesting a potential role in Alzheimer's disease treatment .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .
Medicinal Chemistry
This compound is being investigated for its therapeutic effects:
- Drug Development : Its unique structure allows it to serve as a precursor in the synthesis of novel pharmaceuticals targeting various diseases.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by reducing oxidative stress markers in cellular models .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound against amyloid-beta-induced apoptosis in neuronal cells. The results indicated a significant reduction in cell death and oxidative stress markers, highlighting its potential application in Alzheimer's disease therapeutics .
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory properties of the compound demonstrated its ability to inhibit TNF-alpha and IL-6 production in astrocytic cultures. This suggests that it could be beneficial in treating neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Substituents (Position 3) | Molecular Formula | CAS Number | Key Applications |
|---|---|---|---|---|
| Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate | Phenyl, Carbamoyl | C₁₇H₂₂N₂O₃* | N/A | Pharmaceutical intermediates |
| Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate | Phenyl, Amino (NH₂) | C₁₆H₂₂N₂O₂ | 1782720-91-5 | Kinase inhibitor precursors |
| Tert-butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate | p-Tolyl, Amino | C₁₇H₂₄N₂O₂ | 1187173-17-6 | Anticancer agent synthesis |
| Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | Hydroxy, Methyl, CF₃ | C₁₁H₁₈F₃NO₃ | 1052713-78-6 | Fluorinated drug candidates |
| Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate | Difluoro, Hydroxymethyl | C₁₂H₂₀F₂NO₃ | 2607831-43-4 | Enzyme inhibitor development |
*Inferred formula based on structural analogs .
Physicochemical and Functional Differences
Solubility and Reactivity
- Carbamoyl vs. However, the amino group offers greater nucleophilicity, making it more reactive in alkylation or acylation reactions .
- Fluorinated Derivatives : Compounds like tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate exhibit higher lipophilicity due to the trifluoromethyl group, improving blood-brain barrier penetration in CNS drug candidates .
Stability and Handling
- tert-Butyl Protection : The tert-butyl carbamate group in all listed compounds provides steric protection against hydrolysis under basic conditions, enhancing stability during synthesis .
- Safety Profiles : While this compound lacks explicit hazard data, structurally related compounds (e.g., tert-butyl alcohol derivatives) highlight risks such as skin/eye irritation and flammability, necessitating precautions like PPE and ventilation .
Pharmaceutical Relevance
- Kinase Inhibition: Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate serves as a precursor for JAK/STAT pathway inhibitors, leveraging its amino group for covalent binding to ATP pockets .
- Fluorinated Analogues : The trifluoromethyl group in tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate enhances metabolic stability in protease inhibitors, as observed in preclinical studies .
Biological Activity
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N2O3. It features a pyrrolidine ring substituted with a tert-butyl group and a phenyl group, alongside a carbamate functional group. The structural attributes contribute to its unique reactivity and biological properties.
This compound primarily acts as an enzyme inhibitor , interacting with specific biochemical pathways. This interaction can influence metabolic processes, which may lead to therapeutic effects in various biological contexts. The compound's ability to inhibit certain enzymes makes it a candidate for further investigation in drug development.
Biological Activity
Research has shown that this compound exhibits several biological activities:
In Vitro Studies
Recent investigations into the biological activity of this compound have revealed promising results:
| Study | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | Moderate cytotoxicity | |
| Study 2 | Neuroblastoma cells | Protective against amyloid beta toxicity |
These findings indicate that while the compound shows potential in laboratory settings, further research is necessary to elucidate its full range of biological activities.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of compounds. Although specific data on this compound are sparse, related studies have shown that similar carbamate derivatives exhibit significant efficacy in animal models:
- Antitubercular Activity : Some analogs have demonstrated good inhibitory activity against Mycobacterium tuberculosis in mouse models, suggesting that modifications to the carbamate structure can enhance biological efficacy .
Case Studies
- Neuroprotection : A study involving a derivative of this compound showed moderated protective activity in astrocytes stimulated with amyloid beta 1-42, indicating potential applications in neurodegenerative diseases .
- Anticancer Potential : Research on related phenylpyrrolidine derivatives has indicated promising anticancer properties, warranting further exploration of this compound in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate, and what reagents/conditions are typically employed?
- Methodological Answer : A widely used synthesis involves the reaction of pyrrolidine derivatives with tert-butyl carbamate-protecting groups under mild conditions. For example, tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate can be synthesized via substitution reactions using nucleophiles (e.g., alkyl halides) in the presence of bases like triethylamine. Dichloromethane is often employed as a solvent at temperatures between 0–20°C . Oxidation and reduction steps may utilize hydrogen peroxide or lithium aluminum hydride, respectively, to modify functional groups while preserving the tert-butyl carbamate moiety .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity and configuration?
- Methodological Answer : Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular connectivity. X-ray crystallography, facilitated by programs like SHELXL, is critical for resolving stereochemistry, especially for chiral centers in the pyrrolidine ring . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups like the carbamate and amide bonds .
Q. What role does this compound serve as an intermediate in pharmaceutical synthesis?
- Methodological Answer : The compound acts as a versatile precursor in drug development, particularly for synthesizing enzyme inhibitors and receptor ligands. Its tert-butyl carbamate group provides stability during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). For instance, it can be functionalized at the carbamoyl or phenyl positions to generate bioactive molecules targeting neurological or metabolic pathways .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis and functionalization of this compound?
- Methodological Answer : Reaction path searches using density functional theory (DFT) or ab initio methods (e.g., Gaussian, ORCA) predict energetically favorable pathways for functionalization. For example, transition-state analysis can identify optimal conditions for regioselective substitutions on the pyrrolidine ring. Computational tools also aid in screening solvents and catalysts to minimize side reactions, as demonstrated in the ICReDD framework for reaction design . Coupling these predictions with high-throughput experimentation accelerates the identification of high-yield protocols .
Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR or mass spectrometry data often arise from conformational flexibility or impurities. Advanced techniques include:
- Dynamic NMR : To probe rotational barriers in carbamate groups.
- 2D NMR (COSY, NOESY) : For assigning stereochemistry and resolving overlapping signals.
- Cross-validation with X-ray data : SHELX refinement resolves ambiguities in crystal structures, particularly for chiral centers . Contradictions in purity assessments require orthogonal methods, such as combining HPLC with gas chromatography-mass spectrometry (GC-MS) .
Q. What methodologies enable selective functionalization of the pyrrolidine ring while preserving the tert-butyl carbamate group?
- Methodological Answer : Selective functionalization relies on protecting-group strategies and catalyst design. For example:
- Protection : The tert-butyl carbamate group is stable under basic conditions, allowing alkylation or acylation at the 3-carbamoyl position using palladium-catalyzed cross-coupling reactions.
- Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective additions to the phenyl ring without cleaving the carbamate .
- Microwave-assisted synthesis : Enhances reaction rates for substitutions on the pyrrolidine ring under controlled temperatures, reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
